Lipophilicity Modulation: Cyclopropyl(methyl)amino vs. Dimethylamino vs. Cyclopropylamino Substitution
The cyclopropyl(methyl)amino substituent imparts a distinct lipophilicity profile compared to common 4-aminopicolinic acid analogs. The dimethylamino analog (CAS 890092-04-3) displays a predicted logP of 1.71–0.85 depending on the computational method, while the cyclopropylamino analog (CAS 883987-30-2) exhibits a logP of 2.11 [REFS-1, REFS-2]. The target compound's logP is predicted as −0.27 by one method and 2.66 by another, reflecting the conformational and electronic influence of the combined cyclopropyl–N-methyl motif [REFS-3, REFS-4]. The three-fold variation in logP across these analogs directly impacts predicted membrane permeability and oral absorption potential, making blind substitution inadvisable in medicinal chemistry programmes.
| Evidence Dimension | Predicted logP (octanol/water partition coefficient) |
|---|---|
| Target Compound Data | LogP −0.27 (Fluorochem calculated); LogP ~2.66 (mcule prediction) |
| Comparator Or Baseline | 4-(Dimethylamino)picolinic acid: logP 1.71 (Chembase) / 0.85 (Chemscene); 4-(Cyclopropylamino)picolinic acid: logP 2.11 (Chembase) |
| Quantified Difference | ΔlogP target vs. dimethylamino analog: −1.98 to +1.81 depending on prediction method; ΔlogP target vs. cyclopropylamino analog: −2.38 to +0.55 |
| Conditions | In silico predictions using varying algorithms (ALOGPS, XLogP3, etc.); experimental logP not available for direct comparison |
Why This Matters
A one-log-unit difference in logP can translate to a ten-fold change in membrane permeability, directly affecting cellular potency and oral bioavailability.
- [1] Chembase.cn. 4-(Dimethylamino)pyridine-2-carboxylic acid: logP 1.714. View Source
- [2] Chembase.cn. 4-(Cyclopropylamino)pyridine-2-carboxylic acid: logP 2.108. View Source
